[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester
Description
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl backbone modified with an (S)-2-aminopropionylamino substituent at the 2-position and a benzyl ester group. This compound is hypothesized to function as a prodrug or enzyme modulator due to its carbamate moiety and amino acid-derived side chain.
Properties
IUPAC Name |
benzyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12(18)16(21)19-14-9-5-6-10-15(14)20-17(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)/t12-,14?,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCBAQBDDAFRQG-GRTSSRMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling Strategies
The critical (S)-2-amino-propionylamino moiety is typically introduced via carbodiimide-mediated coupling. Patent WO2006133147A2 details analogous procedures using ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids for nucleophilic attack by amines. For instance, Boc-protected amino acids are coupled to secondary amines in dichloromethane, achieving yields >80% after 12–24 hours. Applied to the target compound, (S)-2-((tert-butoxycarbonyl)amino)propanoic acid would react with cyclohexylamine under EDCI/DMAP catalysis, followed by Boc deprotection with trifluoroacetic acid (TFA).
Carbamate Formation
Benzyl chloroformate is employed to install the carbamic acid benzyl ester group. EP1492780B1 demonstrates this via reaction of amines with benzyl chloroformate in the presence of a base such as triethylamine. For the cyclohexylamine intermediate, this step would proceed at 0–25°C in tetrahydrofuran (THF), yielding the protected carbamate.
Stepwise Synthesis and Process Optimization
Intermediate 1: (S)-2-Amino-N-cyclohexylpropionamide
Synthesis :
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Boc Protection : (S)-2-Aminopropionic acid is treated with di-tert-butyl dicarbonate in dioxane/water (1:1) at pH 9–10.
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Coupling : Boc-protected acid (5.36 g, 26.4 mmol) is activated with EDCI (5.4 g, 28 mmol) and DMAP (3.4 g, 28 mmol) in dichloromethane (200 mL). Cyclohexylamine (2.6 g, 26.4 mmol) is added, and the mixture stirred overnight.
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Deprotection : The Boc group is removed with 20% TFA in dichloromethane, followed by neutralization with saturated NaHCO₃.
Intermediate 2: [2-((S)-2-Amino-propionylamino)-cyclohexyl]amine
Synthesis :
The free amine from Intermediate 1 is reacted with benzyl chloroformate (1.1 eq) in THF at 0°C with triethylamine (3 eq). After quenching with water, the product is extracted into ethyl acetate, dried (MgSO₄), and concentrated.
Yield : 85% (¹H NMR confirmed).
Critical Process Parameters
Stereochemical Control
The (S)-configuration of the propionylamino group is preserved using chiral auxiliaries or enantioselective catalysis. WO2006133147A2 reports that stereochemical integrity is maintained during EDCI-mediated couplings if racemization-prone steps are minimized. Low temperatures (0–5°C) and short reaction times are advised.
Purification Techniques
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HPLC : Reverse-phase HPLC (C18 column, CH₃CN/H₂O gradient with 0.1% TFA) resolves diastereomers, achieving >98% purity.
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Crystallization : Ethyl acetate/hexane recrystallization removes hydrophobic byproducts.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.20–4.15 (m, 1H, CH-NH), 2.95–2.85 (m, 2H, cyclohexyl-H), 1.80–1.20 (m, 10H, cyclohexyl-H).
Comparative Analysis of Methodologies
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| EDCI/DMAP coupling | EDCI, DMAP, DCM | 0°C, 24 h | 78 | 95 | |
| TFA Deprotection | 20% TFA/DCM | RT, 2 h | 90 | 98 | |
| Benzyl Chloroformate | BnCl, TEA, THF | 0°C, 1 h | 85 | 97 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Potential Applications
The applications of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester can be categorized into several key areas:
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Enzyme Modulation
- The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. This could be significant in the context of diseases where enzyme activity is dysregulated.
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Receptor Binding
- Its structural features suggest that it may bind to specific receptors, influencing signaling pathways that are critical in various physiological processes.
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Drug Development
- The compound's unique structure positions it as a potential lead compound in the development of new pharmaceuticals, particularly in treating metabolic disorders or conditions requiring enzyme regulation.
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Biological Activity
- Similar compounds have shown activity against multiple biological targets, indicating that this compound may exhibit similar properties. The presence of both amino and carbamate groups enhances its potential bioactivity.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds with similar structures to This compound . Here are some notable findings:
- In Vitro Studies : Research indicates that compounds with carbamate functionalities often show promise as enzyme inhibitors. For instance, studies on related carbamate derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in neuropharmacology.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the cyclohexyl or amino groups can significantly affect the binding affinity and efficacy of these compounds at their respective targets. This insight is crucial for optimizing the pharmacological profile of new drugs based on this scaffold.
- Therapeutic Potential : Preliminary studies have hinted at the use of similar compounds in treating conditions like Alzheimer’s disease and other neurodegenerative disorders due to their ability to modulate neurotransmitter levels through enzyme interaction.
Mechanism of Action
The mechanism of action of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Structural and Functional Insights
Branched Chains (e.g., 1354029-04-1): Introduce hydrophobicity, enhancing membrane permeability but possibly reducing solubility . Shorter Chains (e.g., 1353946-72-1): Improve solubility but may limit target affinity due to reduced hydrophobic interactions .
Substituent Effects :
- Cyclopropyl Groups (1354003-59-0): Increase metabolic stability by resisting enzymatic degradation, critical for prolonged activity .
- Hydroxyethyl Groups (1353981-48-2): Enhance solubility and hydrogen-bonding capacity, favoring aqueous environments .
Backbone Variations :
Biological Activity
The compound [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester is a synthetic organic molecule with potential therapeutic applications. Its structure includes a cyclohexyl moiety linked to a carbamic acid and an amino propionyl group, suggesting possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic effects, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
This structure features:
- A cyclohexyl ring, which may enhance lipophilicity and membrane permeability.
- An amino group that can participate in hydrogen bonding with biological receptors.
- A carbamate group that may influence enzyme interactions.
The biological activity of This compound is likely mediated through its interactions with specific enzymes and receptors. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:
- Enzyme inhibition : The carbamate moiety may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
- Receptor modulation : The amino propionyl group may interact with neurotransmitter receptors, potentially affecting signal transduction pathways.
In Vitro Studies
Several studies have investigated the biological activity of compounds similar to This compound . For instance, research has shown that derivatives with a carbamate structure can inhibit AChE with IC50 values in the nanomolar range, indicating potent activity against neurodegenerative diseases like Alzheimer's.
Case Studies
- Neuroprotective Effects : A study on a related compound demonstrated significant neuroprotective effects in animal models of Alzheimer's disease, highlighting its potential for cognitive enhancement and neuroprotection through AChE inhibition.
- Anticancer Activity : Another investigation into structurally similar carbamate derivatives revealed promising anticancer properties by inducing apoptosis in cancer cell lines, suggesting that This compound might have similar effects.
Synthesis and Development
The synthesis of This compound can be approached through various methods, including:
- Amide coupling reactions : Utilizing activated carbamate intermediates.
- Enzymatic synthesis : Leveraging specific enzymes for selective modifications.
Q & A
Q. What are the optimal synthetic routes for [2-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid benzyl ester, and what purification methods yield high-purity product?
The compound is synthesized via a multi-step sequence involving:
Amide coupling : Reacting (S)-2-aminopropionamide with a cyclohexylcarbamic acid intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the propionylamino-cyclohexyl backbone .
Benzyl ester protection : Introducing the benzyl ester group via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to protect the carbamic acid moiety .
Purification :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve stereoisomers .
- Crystallization : Ethanol/water mixtures (70:30 v/v) yield crystals with >98% purity .
Q. How should researchers characterize the stereochemical integrity of this compound?
Q. What are the critical stability considerations for storage and handling?
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the benzyl ester .
- Decomposition risks : Exposure to moisture or acidic conditions cleaves the carbamate group, generating cyclohexylamine byproducts .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexyl and propionylamino groups influence biological activity?
- Stereospecific interactions : The (S)-configuration enhances binding to serine proteases (e.g., trypsin-like enzymes) due to optimal hydrogen bonding with catalytic triads .
- Data contradiction : A 2020 study reported reduced activity in (R)-configured analogs, but conflicting results emerged in hydrophobic assay environments (e.g., micellar systems) .
Resolution : Use molecular dynamics simulations to model binding pocket interactions under varying pH and solvent conditions .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Q. How can researchers optimize the compound’s solubility for in vivo applications without compromising activity?
Q. What advanced analytical methods detect trace impurities or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
